molecular formula C13H14N2OS B1371053 N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide CAS No. 1155611-16-7

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Cat. No. B1371053
M. Wt: 246.33 g/mol
InChI Key: UXUQMPQPRZWNDC-UHFFFAOYSA-N
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Description

“N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide” is a chemical compound with a CAS Number of 1155611-16-7 . It has a molecular weight of 246.33 . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .


Physical And Chemical Properties Analysis

“N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide” is an oil-like substance stored at room temperature . It has a molecular weight of 246.33 .

Scientific Research Applications

Application 1: Bcr-Abl and Histone Deacetylase Dual Inhibitors

  • Summary of the Application : The compound is used as a dual inhibitor for Bcr-Abl and Histone Deacetylase (HDAC). These are two independent pharmacological activities combined in one molecule for cancer drug development .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .
  • Results or Outcomes : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Application 2: Synthesis of Betti Base Derivatives

  • Summary of the Application : The compound could potentially be used in the synthesis of Betti base derivatives . The Betti reaction, which involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yields aminobenzylnaphthols .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
  • Results or Outcomes : The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .

Application 3: Synthesis of Phenoxy Acetamide Derivatives

  • Summary of the Application : The compound could potentially be used in the synthesis of phenoxy acetamide derivatives . These derivatives have been investigated for their pharmacological activities .
  • Methods of Application or Experimental Procedures : The synthesis of these derivatives involves researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .
  • Results or Outcomes : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Application 4: Synthesis of Phenazines

  • Summary of the Application : The compound could potentially be used in the synthesis of phenazines . Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
  • Methods of Application or Experimental Procedures : The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
  • Results or Outcomes : Advances in the exploitation of synthetic routes for assembly of this scaffold are reported .

Application 5: Bcr-Abl and Histone Deacetylase Dual Inhibitors

  • Summary of the Application : The compound is used as a dual inhibitor for Bcr-Abl and Histone Deacetylase (HDAC). These are two independent pharmacological activities combined in one molecule for cancer drug development .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .
  • Results or Outcomes : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word is "Warning" .

properties

IUPAC Name

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUQMPQPRZWNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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